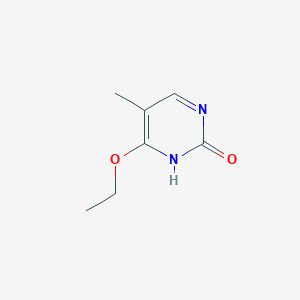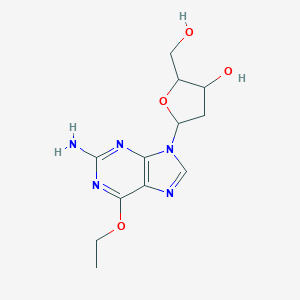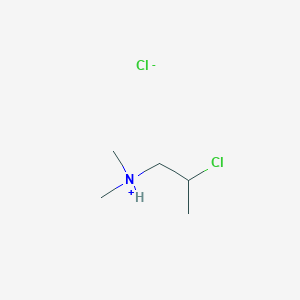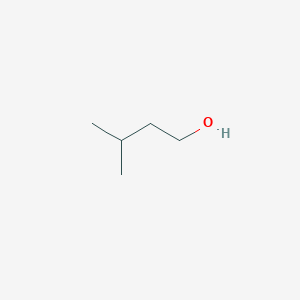![molecular formula C20H26N2O4 B033038 (2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one CAS No. 170458-97-6](/img/structure/B33038.png)
(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, an ethoxycarbonyl group, an indole group, and a 1,3-oxazolidin-5-one group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The indole group contributes to the aromaticity of the molecule, while the oxazolidinone group introduces a heterocyclic ring into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the oxazolidinone group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
This compound may have applications in Alzheimer’s disease research due to its indole moiety, which is a common feature in many natural products with neuroprotective properties . Indole derivatives have been studied for their potential to inhibit the aggregation of beta-amyloid peptides, a hallmark of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier could be investigated to develop new therapeutic agents.
Anti-HIV Therapy
The oxazolidinone ring present in the compound is structurally similar to pharmacophores found in anti-HIV medications . Research could explore its efficacy as a CD4 mimic compound, potentially interfering with the virus’s ability to infect host cells. Its modification could lead to the development of novel anti-HIV drugs with improved pharmacokinetics.
Serotonergic Activity Modulation
Compounds with an indole structure, such as this one, are known to interact with serotonin receptors . This interaction suggests potential applications in modulating serotonergic activity, which could be beneficial in treating various psychiatric and gastrointestinal disorders.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-6-25-18(24)22-16(19(2,3)4)26-17(23)20(22,5)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,6,11H2,1-5H3/t16-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSMIAEGAYRJH-OXQOHEQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@H](OC(=O)[C@@]1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)








![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)
